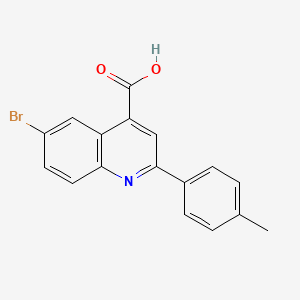

6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid

Overview

Description

6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H12BrNO2 and a molecular weight of 342.2 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

The synthesis of 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 6-bromoquinoline.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a catalyst, such as a rare-earth metal catalyst, in water under reflux conditions.

Cyclization: The intermediate product is then cyclized to form the quinoline ring structure.

Bromination: The final step involves the bromination of the quinoline ring to introduce the bromine atom at the 6th position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid exhibits notable antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. Studies have shown that modifications at the C-2 and C-6 positions can enhance its antitubercular activity, with some derivatives achieving minimum inhibitory concentrations (MIC) below 16 μg/mL .

Anticancer Properties

The compound has also garnered attention for its potential as an anticancer agent. Preliminary studies suggest that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, it has shown cytotoxic effects against breast cancer (MCF-7), lung cancer (H460), and colon cancer (HCT116) cell lines . The mechanisms of action include:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the normal cell cycle, preventing proliferation.

Comparative Analysis with Structural Analogues

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Properties |

|---|---|---|---|

| This compound | High | Moderate to High | Effective against M. tuberculosis; induces apoptosis |

| 6-Bromoquinoline-4-carboxylic acid | Moderate | Low | Strong antimicrobial activity |

| 5-Bromo-2-(4-chlorophenyl)quinolin-4-one | Low | Moderate | Different mechanism of action against pathogens |

Industrial Applications

Beyond biological applications, this compound serves as a valuable building block in organic synthesis. It is utilized in the development of new materials, dyes, and pigments due to its chemical reactivity. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic chemistry .

Case Studies and Experimental Findings

- Antitubercular Activity : A study screened quinoline derivatives for their efficacy against M. tuberculosis, identifying that certain modifications significantly enhance activity. Compounds modified at the C-6 position exhibited improved efficacy under low oxygen conditions.

- Anticancer Studies : In vitro studies revealed significant cytotoxicity against multiple human cancer cell lines, with some derivatives outperforming traditional chemotherapeutics like cisplatin .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the bromine atom at the 6th position.

6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid: Similar structure with an additional methyl group at the 3rd position.

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Contains additional chlorine and trifluoromethyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Biological Activity

6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a quinoline core with a bromine atom at the 6-position, a 4-methylphenyl group at the 2-position, and a carboxylic acid group at the 4-position. Its molecular formula is C_16H_14BrN_O_2, with a molecular weight of approximately 368.22 g/mol. The unique structure contributes to its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in critical biological processes. The quinoline ring structure allows for intercalation with DNA, potentially disrupting replication and transcription processes. Additionally, the presence of the bromo substituent may enhance binding affinity through halogen bonding interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis. In vitro screening demonstrated that certain analogs displayed effective inhibition against Mtb DNA gyrase, a crucial enzyme for bacterial DNA replication .

Table 1: Antimicrobial Activity Against M. tuberculosis

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 6a | >16 | Moderate |

| 6c | >32 | Low |

| 6e | >32 | Low |

| 7a | <1 | High |

| 7m | <1 | High |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis in cancer cell lines .

Case Study: Anticancer Efficacy

A recent study evaluated the effects of various quinoline derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC_50 values ranging from 5 µM to 20 µM against different cancer types, suggesting moderate to high efficacy depending on structural modifications .

Research Findings and Applications

The compound's versatility extends beyond antimicrobial and anticancer applications. It is also being investigated for potential use in treating other diseases, such as malaria and leishmaniasis. The synthesis of related quinoline derivatives has led to promising results in inhibiting Leishmania donovani, the causative agent of leishmaniasis .

Table 2: Summary of Biological Activities

| Activity Type | Target Pathogen/Cancer Type | Observed Effect |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Inhibition (MIC <1 µg/mL) |

| Anticancer | Various cancer cell lines | IC_50 = 5-20 µM |

| Antileishmanial | Leishmania donovani | Inhibition observed |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 6-bromo-2-arylquinoline-4-carboxylic acid derivatives, and how can they be adapted for the target compound?

- Methodology :

- Esterification : React 2-aryl-6-bromoquinoline-4-carboxylic acid with absolute ethanol and concentrated sulfuric acid under reflux (15–17 h). Monitor via TLC (hexane:ethyl acetate, 9:1), followed by precipitation in ice and purification via silica gel chromatography .

- Amide Coupling : Use HBTU/TEA in DMF for coupling carboxylic acids with amines or aminoesters. For example, 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid reacts with amino acids using HBTU (1.1 mol) and TEA (3.3 mol) at 0°C, followed by room-temperature stirring .

Q. Which spectroscopic and crystallographic techniques are suitable for characterizing the target compound?

- Structural Confirmation :

- X-ray Crystallography : Resolve crystal structures (e.g., ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate) to confirm regiochemistry and stereochemistry .

- FT-IR/FT-Raman : Assign vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹, Br-C vibrations) and validate via DFT/B3LYP/6-31G(d) calculations .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid?

- DFT Studies :

- Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For similar quinoline derivatives, NBO analysis reveals donor-acceptor interactions (e.g., lone pair donation from Br to quinoline ring) .

- Molecular dynamics (MD) simulations predict solvation effects and stability in biological matrices .

- Docking Simulations : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare with 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives, which show antitubercular activity via target binding .

Q. What are the potential biological applications of this compound, and how can its activity be experimentally validated?

- Hypothesis : Quinoline derivatives exhibit antimicrobial, anticancer, or anti-inflammatory properties. For example:

- Anticancer Assays : Test against cancer cell lines (e.g., MTT assay) using 6-methoxyquinoline-4-carboxylic acid derivatives as positive controls (IC₅₀ ~10 µM) .

- Enzyme Inhibition : Screen for kinase or protease inhibition (e.g., 96-well plate fluorometric assays) .

- Limitation : No direct data exists for the target compound; extrapolate from structurally analogous compounds (e.g., ).

Q. How does the 4-methylphenyl substituent influence the compound’s stability under acidic/basic conditions?

- Experimental Design :

- Stability Testing : Incubate the compound in buffers (pH 1–14) at 37°C for 24 h. Monitor degradation via HPLC.

- Comparative Analysis : The methyl group may enhance steric protection compared to methoxy or halophenyl substituents (e.g., 6-bromo-2-cyclopropylquinoline-4-carboxylic acid in shows stability in polar aprotic solvents) .

- Reactivity : Under strong acidic conditions (e.g., H₂SO₄/EtOH), esterification at the carboxylic acid group is expected .

Q. Methodological Challenges

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Troubleshooting :

- Variable Temperature NMR : Resolve overlapping peaks by cooling to -40°C (e.g., diastereotopic protons in ).

- 2D-COSY/HSQC : Assign coupling in complex aromatic regions (e.g., quinoline H-3 and H-5 protons) .

Q. What are the best practices for ensuring long-term storage without degradation?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C. Avoid moisture and light exposure .

- Stability Indicators : Monitor via periodic TLC/HPLC. For similar compounds, decomposition occurs >6 months at room temperature .

Properties

IUPAC Name |

6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-10-2-4-11(5-3-10)16-9-14(17(20)21)13-8-12(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLHAGZYGBJFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361135 | |

| Record name | 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330194-05-3 | |

| Record name | 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.